

# Comparative In-Vitro Activity of Biapenem vs. Meropenem Against Pseudomonas aeruginosa

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## Compound of Interest

Compound Name: *Biapenem*

Cat. No.: *B1666964*

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This guide provides an objective comparison of the in-vitro activity of two carbapenem antibiotics, **Biapenem** and Meropenem, against the opportunistic pathogen *Pseudomonas aeruginosa*. The information presented is collated from multiple scientific studies to support research and development in the field of infectious diseases.

## Quantitative Antimicrobial Activity

The in-vitro efficacy of **Biapenem** and Meropenem against *Pseudomonas aeruginosa* is primarily determined by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Antibiotic	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)	Reference
Biapenem	716 (clinical isolates)	-	1	-	<a href="#">[1]</a>
Meropenem	716 (clinical isolates)	-	1	-	<a href="#">[1]</a>
Biapenem	18 (meropenem-resistant)	4	256	-	<a href="#">[2]</a> <a href="#">[3]</a>
Meropenem	18 (meropenem-resistant)	16	512	-	<a href="#">[2]</a> <a href="#">[3]</a>
Biapenem	Not Specified	-	-	Same as Meropenem	<a href="#">[4]</a> <a href="#">[5]</a>
Meropenem	Not Specified	-	-	Same as Biapenem	<a href="#">[4]</a> <a href="#">[5]</a>

#### Key Findings:

- Against a broad collection of clinical isolates of *Pseudomonas aeruginosa*, both **Biapenem** and Meropenem demonstrate potent activity, with an MIC90 of 1 mg/L.[\[1\]](#)
- In a study focusing on meropenem-resistant strains of *P. aeruginosa*, **Biapenem** exhibited a lower MIC90 (256 mg/L) compared to Meropenem (512 mg/L), suggesting it may retain some activity against strains with resistance to Meropenem.[\[2\]](#)[\[3\]](#)
- A multicenter clinical trial concluded that the in-vitro MIC range for **Biapenem** against *P. aeruginosa* was comparable to that of Meropenem.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The determination of in-vitro antimicrobial activity is conducted using standardized methods to ensure reproducibility and comparability of results. The most common method cited in the

comparative studies is the broth microdilution method, performed in accordance with guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

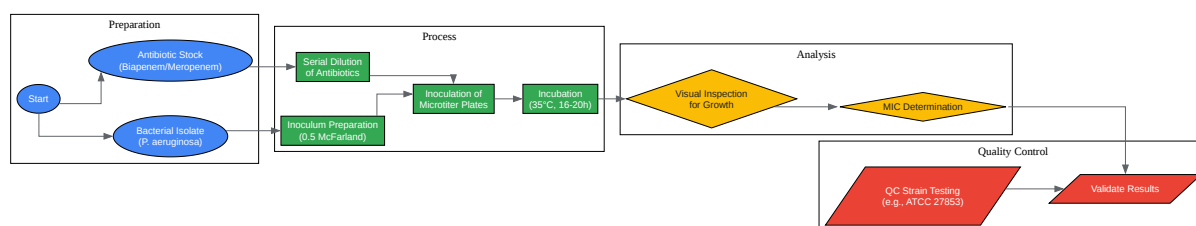
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

- Preparation of Bacterial Inoculum:
  - *Pseudomonas aeruginosa* isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.
  - Several colonies are then suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
  - The standardized suspension is further diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Preparation of Antibiotic Dilutions:
  - Stock solutions of **Biapenem** and Meropenem are prepared.
  - Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The concentration range is selected to span the expected MIC values.
- Inoculation and Incubation:
  - Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  - The plates are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Determination of MIC:
  - Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
- Quality Control:

- A reference strain of *Pseudomonas aeruginosa* (e.g., ATCC 27853) is tested concurrently to ensure the accuracy and reproducibility of the results. The obtained MIC values for the reference strain should fall within the acceptable range specified by CLSI guidelines.

## Visualizing the Experimental Workflow

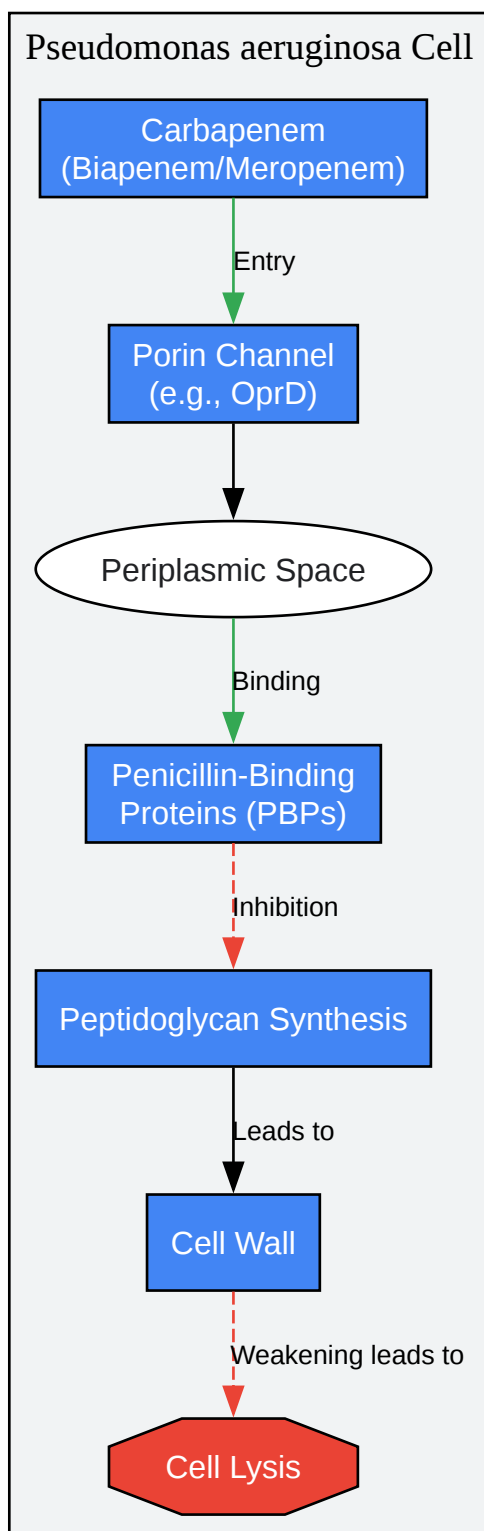
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against *Pseudomonas aeruginosa*.



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Caption: Workflow for MIC Determination.

The carbapenem class of antibiotics, including **Biapenem** and Meropenem, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to the weakening of the cell wall and ultimately cell lysis.



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Caption: Carbapenem Mechanism of Action.

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